molecular formula C13H22N4O3S B2930099 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine CAS No. 2034401-64-2

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine

Cat. No.: B2930099
CAS No.: 2034401-64-2
M. Wt: 314.4
InChI Key: SJJGVQLSILBYNR-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine is a complex organic compound that features a combination of oxazole, pyrrolidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonyl chlorides, amines, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor that includes an oxazole ring

Uniqueness

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine is unique due to its combination of oxazole, pyrrolidine, and piperazine groups. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-methyl-4-[(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-12-13(10-14-20-12)11-15-6-8-17(9-7-15)21(18,19)16-4-2-3-5-16/h10H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJGVQLSILBYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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